Ethyl Cinnamate

Description

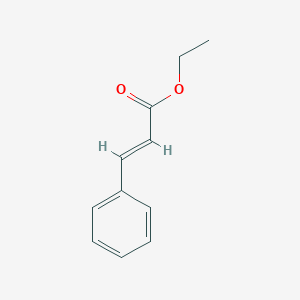

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate (B1238496), the ethyl ester of cinnamic acid, is an organic compound with the chemical formula C₁₁H₁₂O₂.[1][2] It is a key component in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.

Physical Properties

Ethyl cinnamate is a colorless to pale yellow oily liquid at room temperature with a characteristic sweet, fruity, and balsamic odor reminiscent of cinnamon.[3][5] It is found naturally in the essential oil of cinnamon and in storax.[1][6] The quantitative physical properties of ethyl cinnamate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2][7] |

| Molecular Weight | 176.21 g/mol | [1][8] |

| Appearance | Colorless to pale yellow oily liquid | [5][9] |

| Odor | Sweet, balsamic, fruity, cinnamon-like | [1][6] |

| Melting Point | 6-8 °C (43-46 °F; 279-281 K) | [1][10] |

| Boiling Point | 271 °C (520 °F; 544 K) at 760 mmHg | [1][10] |

| Density | 1.049 g/mL at 20 °C | [6][10] |

| Refractive Index (n²⁰/D) | 1.558 | [6][10] |

| Vapor Pressure | 0.00327 mmHg at 25 °C | [5][9] |

| Flash Point | >110 °C (>230 °F) | [2][11] |

| Solubility | Insoluble in water; miscible with alcohols and ether. Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [5][6][12] |

Chemical Properties and Reactivity

Ethyl cinnamate is a stable compound under normal conditions.[13] Its chemical reactivity is primarily dictated by the ester functional group and the carbon-carbon double bond in the acrylate (B77674) moiety.

-

Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions to yield cinnamic acid and ethanol (B145695).

-

Reactions of the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation to form ethyl 3-phenylpropanoate, and halogenation.

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6][13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ethyl cinnamate.

-

Infrared (IR) Spectroscopy: The IR spectrum of ethyl cinnamate exhibits characteristic absorption bands indicating the presence of its functional groups. Key peaks are observed for the C=O stretch of the ester at approximately 1707 cm⁻¹, the C=C stretch of the alkene at around 1638 cm⁻¹, and the C-O stretch of the ester at about 1173 cm⁻¹.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure. The signals for the ethyl group appear as a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The vinyl protons of the double bond appear as doublets in the region of 6.4 and 7.7 ppm, with a coupling constant characteristic of a trans-configuration. The aromatic protons of the phenyl group typically appear as a multiplet between 7.3 and 7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum of ethyl cinnamate shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.

Experimental Protocols

Synthesis of Ethyl Cinnamate

Several methods are employed for the synthesis of ethyl cinnamate, including Fischer esterification, Claisen-type condensation, and the Wittig reaction.

1. Fischer Esterification

This method involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.[4]

-

Methodology: A mixture of cinnamic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.[15] The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by distillation. The residue is then neutralized, extracted with a suitable organic solvent, washed, dried, and purified by distillation under reduced pressure.

2. Claisen-Type Condensation

This synthesis involves the condensation of benzaldehyde (B42025) with ethyl acetate in the presence of a strong base like sodium ethoxide.[16]

-

Methodology:

-

Prepare sodium ethoxide by reacting sodium metal with absolute ethanol.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add a mixture of freshly distilled benzaldehyde and ethyl acetate dropwise to the cooled sodium ethoxide solution with constant stirring.

-

After the addition is complete, allow the mixture to stand at room temperature and then heat it on a water bath.

-

Pour the reaction mixture into water and acidify with a dilute acid.

-

Separate the oily layer of ethyl cinnamate, wash it with water and a sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate (B86663).

-

Purify the crude product by vacuum distillation.[17]

-

3. Solvent-Free Wittig Reaction

A more modern and greener approach involves the Wittig reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[18]

-

Methodology:

-

In a conical vial, mix benzaldehyde and (carbethoxymethylene)triphenylphosphorane. The stoichiometric ratio is typically 1:1.15.[18]

-

Stir the mixture at room temperature for about 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[18]

-

Extract the product by adding hexanes to the reaction mixture and stirring.[18]

-

Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.[18]

-

Evaporate the solvent from the filtrate to obtain the crude ethyl cinnamate.[18]

-

Further purification can be achieved by column chromatography or distillation.

-

Purification of Ethyl Cinnamate

Regardless of the synthetic route, the crude ethyl cinnamate often requires purification.

-

Methodology:

-

Wash the crude ester with a 10% aqueous sodium carbonate solution to remove any unreacted acidic starting materials or byproducts.[11]

-

Wash with water to remove any remaining sodium carbonate and other water-soluble impurities.[11]

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

-

Filter to remove the drying agent.

-

Distill the dried ester under reduced pressure to obtain pure ethyl cinnamate.[11]

-

Visualizations

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the synthesis and purification of ethyl cinnamate.

References

- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. foreverest.net [foreverest.net]

- 5. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cinnamate | 103-36-6 [chemicalbook.com]

- 7. A12906.36 [thermofisher.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]

- 10. 肉桂酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]

- 12. chemicalland21.com [chemicalland21.com]

- 13. guidechem.com [guidechem.com]

- 14. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]

- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. prepchem.com [prepchem.com]

- 18. webassign.net [webassign.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Cinnamate

This guide provides a comprehensive overview of the spectroscopic data for ethyl cinnamate (B1238496), a widely used compound in the flavor, fragrance, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of ethyl cinnamate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Cinnamate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.68 | Doublet | 16.0 | 1H | Cinnamate Vinyl H (α to phenyl) |

| 7.53-7.51 | Multiplet | - | 2H | Aromatic H (ortho) |

| 7.39-7.37 | Multiplet | - | 3H | Aromatic H (meta, para) |

| 6.44 | Doublet | 16.0 | 1H | Cinnamate Vinyl H (β to phenyl) |

| 4.27 | Quartet | 7.1 | 2H | O-CH₂ |

| 1.34 | Triplet | 7.1 | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Cinnamate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 166.9 | C=O (Ester) |

| 144.5 | =CH (α to phenyl) |

| 134.4 | Aromatic C (quaternary) |

| 130.1 | Aromatic CH (para) |

| 128.8 | Aromatic CH (meta) |

| 128.0 | Aromatic CH (ortho) |

| 118.2 | =CH (β to phenyl) |

| 60.4 | O-CH₂ |

| 14.3 | CH₃ |

Table 3: Infrared (IR) Spectroscopy Data for Ethyl Cinnamate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic/Vinylic |

| ~2980 | C-H Stretch | Aliphatic (CH₂) |

| 1707-1717 | C=O Stretch | α,β-Unsaturated Ester |

| 1637 | C=C Stretch | Alkene |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1170-1200 | C-O Stretch | Ester |

| 980 | =C-H Bend | Trans Olefin |

Table 4: Mass Spectrometry (EI-MS) Data for Ethyl Cinnamate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 176 | ~14 | [M]⁺ (Molecular Ion) |

| 148 | ~18 | [M - C₂H₄]⁺ |

| 131 | 100 | [M - OCH₂CH₃]⁺ |

| 103 | ~89 | [C₆H₅CH=CH]⁺ |

| 77 | ~82 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Protocol:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of liquid ethyl cinnamate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Thoroughly mix the solution until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Set the number of scans (typically 8 to 16) and a relaxation delay (e.g., 1-2 seconds) to ensure adequate signal-to-noise.

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1] A higher number of scans (e.g., 128 or more) and a relaxation delay of 2 seconds are typically required due to the low natural abundance of ¹³C.[1][2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR, and the residual CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol (B130326) or ethanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Analysis:

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups present in ethyl cinnamate.

-

After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue, followed by cleaning with an appropriate solvent to prepare for the next measurement.[4]

-

GC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of ethyl cinnamate (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[5]

-

Transfer the solution to a 2 mL glass autosampler vial and cap it with a septum.

-

-

Instrument Setup and Method Programming:

-

Injector: Set the injector temperature to a value high enough to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

-

GC Column: Use a suitable capillary column, such as a non-polar DB-5 or HP-5ms column.

-

Oven Program: Program the oven temperature to separate the components of interest. A typical program might start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, and then ramp up at a rate of 10-20 °C/min to a final temperature of around 280 °C.

-

Carrier Gas: Use high-purity helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The analysis is typically performed in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

-

The instrument software will record the total ion chromatogram (TIC), which shows the separated compounds eluting from the GC column over time.

-

Identify the peak corresponding to ethyl cinnamate in the TIC.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern in the mass spectrum to confirm the structure of the compound. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the mass spectral fragmentation of ethyl cinnamate.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Caption: Proposed fragmentation pathway for ethyl cinnamate in EI-MS.

References

An In-depth Technical Guide to Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496) is an organic compound, specifically the ester formed from cinnamic acid and ethanol.[1] It is a naturally occurring substance found in the essential oil of cinnamon and other plants like Kaempferia galanga.[1][2] Possessing a characteristic fruity and balsamic odor reminiscent of cinnamon, it finds extensive use in the flavor and fragrance industries.[1][3] Beyond its sensory properties, ethyl cinnamate has garnered significant attention from the scientific community for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of interest for drug development and biomedical research.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

Ethyl cinnamate is a colorless to pale yellow liquid at room temperature.[7][8] The most common isomer is the trans (E) isomer. The primary CAS number for ethyl cinnamate (trans-isomer) is 103-36-6 .[1][3][7][9][10] The cis (Z) isomer has the CAS number 4610-69-9.

Physicochemical Data

The following table summarizes the key physicochemical properties of ethyl cinnamate.

| Property | Value | Reference(s) |

| CAS Number | 103-36-6 (trans) | [1][3][7][9][10] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][7] |

| Molecular Weight | 176.21 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Density | 1.049 g/mL at 20 °C | [7][11] |

| Melting Point | 6-8 °C | [2][7] |

| Boiling Point | 271 °C | [1][2][7] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Refractive Index (n20/D) | 1.558 | [7][11] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][10] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, bases, and reducing agents. | [2][7] |

Spectroscopic Data

| Spectrum Type | Key Features and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. | [12][13][14][15] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the double bond, aromatic carbons, and the ethyl group carbons. | [16] |

| Infrared (IR) | Characteristic peaks for C=O stretching (ester), C=C stretching (alkene), and C-H stretching (aromatic and aliphatic). | [12][15] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z 176) and characteristic fragmentation patterns. | [15] |

Synthesis of Ethyl Cinnamate

Ethyl cinnamate can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and the Wittig reaction.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction of cinnamic acid with ethanol.[1]

Materials:

-

Cinnamic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium carbonate solution

-

Distilled water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean reaction vessel, combine an appropriate amount of cinnamic acid with a sufficient excess of anhydrous ethanol.[17]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[17]

-

Heat the mixture to reflux using a water bath, stirring continuously to ensure even mixing and complete reaction.[17]

-

Monitor the reaction progress (e.g., by observing changes in the solution or using thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool.[17]

-

Transfer the cooled mixture to a separatory funnel and add water. Ethyl cinnamate, being insoluble in water, will form a separate layer.[17]

-

Separate the organic layer containing the ethyl cinnamate.[17]

-

Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid, followed by several washes with distilled water until the washings are neutral.[17]

-

Dry the ethyl cinnamate layer over an anhydrous drying agent like sodium sulfate.

-

Purify the final product by distillation under reduced pressure to obtain pure ethyl cinnamate.[17]

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes and can be adapted for the preparation of ethyl cinnamate from benzaldehyde.[18][19]

Materials:

-

Benzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (a stabilized ylide)

-

Hexanes (or other suitable solvent for extraction)

-

5 mL conical vial

-

Magnetic stir vane

-

Filtration apparatus (e.g., cotton plugged pipet)

-

Hotplate

Procedure:

-

In a dry 5 mL conical vial, accurately weigh the benzaldehyde.[18]

-

Calculate and weigh the required amount of (carbethoxymethylene)triphenylphosphorane (typically a 1.15:1 molar ratio to benzaldehyde).[18]

-

Add the solid phosphorane reagent to the vial containing benzaldehyde.[18]

-

Add a spin vane and stir the mixture at room temperature for 15 minutes. Periodically scrape any solid from the sides of the vial.[18]

-

After the reaction period, add 1.5 mL of hexanes to the vial and stir to extract the ethyl cinnamate.[18]

-

Filter the mixture through a cotton-plugged pipet into a pre-weighed clean, dry conical vial, collecting the hexane (B92381) solution.[18]

-

Perform a second extraction of the reaction mixture with another 1.5 mL of hexanes and filter into the same collection vial.[18]

-

Evaporate the hexanes by gently heating the collection vial on a hotplate (around 85-90°C) with stirring.[18]

-

Once all the solvent has evaporated, allow the vial to cool, remove the stir vane, and weigh the vial to determine the yield of ethyl cinnamate.[18]

Biological Activities and Mechanisms of Action

Ethyl cinnamate exhibits a range of biological activities that are of interest to the drug development community.

Antimicrobial and Antifungal Activity

Ethyl cinnamate has demonstrated inhibitory activity against various bacteria and fungi.[20][21] Studies have shown its effectiveness against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[21] The mechanism of its antifungal action is suggested to involve interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall.[20][22]

Anticancer and Anti-angiogenic Effects

Recent research has highlighted the potential of ethyl cinnamate as an anticancer agent, particularly in colorectal cancer.[5][6][23] It has been shown to suppress tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6][23]

The primary mechanism for this anti-angiogenic effect is the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5][23] Ethyl cinnamate inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[5][23] It also induces apoptosis in these cells.[23]

Other Biological Activities

-

Monoamine Oxidase (MAO) Inhibition: The p-methoxy derivative of ethyl cinnamate has been reported to be a monoamine oxidase inhibitor.[1]

-

Vasorelaxant Activity: Ethyl cinnamate can inhibit tonic contractions induced by high potassium and phenylephrine (B352888) in rat aorta, suggesting vasorelaxant properties.[5][6]

-

Tissue Clearing: Due to its refractive index, ethyl cinnamate is also used as a tissue clearing reagent in biomedical imaging, allowing for deep tissue visualization without physical sectioning.[24]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds, including intermediates for the anticancer drug camptothecin (B557342) and specific ERK1/2 inhibitors.[25][26]

Safety and Toxicology

Ethyl cinnamate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

| Hazard | Description | Reference(s) |

| Acute Oral Toxicity | May be harmful if swallowed in large amounts. | [27] |

| Skin Contact | May cause mild skin irritation. | [27][28] |

| Eye Contact | May cause mild eye irritation. | [27][28] |

| Inhalation | May cause respiratory tract irritation. | [28] |

| Chronic Exposure | No specific data available on chronic exposure effects. | [28] |

| PBT/vPvB Assessment | Not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). | [29][30][31] |

Handling and Storage:

-

Handle in a well-ventilated area.[28]

-

Wear appropriate personal protective equipment, including safety glasses and gloves.[29]

-

Store in a cool, dry, well-ventilated place away from incompatible substances.[28] Keep containers tightly closed.[28]

Conclusion

Ethyl cinnamate is a multifaceted compound with significant applications ranging from flavors and fragrances to promising roles in drug development and biomedical research. Its well-defined chemical properties and established synthesis routes, combined with its intriguing biological activities, particularly its anti-angiogenic effects via the VEGFR2 pathway, make it a valuable molecule for further investigation. This guide provides a foundational resource for researchers and scientists working with or exploring the potential of ethyl cinnamate.

References

- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

- 2. Ethyl cinnamate | 103-36-6 [chemicalbook.com]

- 3. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]

- 4. 肉桂酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl cinnamate | MICROGEN [bacterialgenomics.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. guidechem.com [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scent.vn [scent.vn]

- 11. 肉桂酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]

- 13. spectrabase.com [spectrabase.com]

- 14. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) 1H NMR [m.chemicalbook.com]

- 15. Solved Below are IR, MS and 1 H NMR spectra of the ethyl | Chegg.com [chegg.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Cinnamic Acid,Methyl Cinnamate,Ethyl Cinnamate,Cinnamic Alcohol Supplier and Distributor of Bulk [cinnamic-acid.com]

- 18. webassign.net [webassign.net]

- 19. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 20. mdpi.com [mdpi.com]

- 21. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tuodaindus.com [tuodaindus.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. Ethyl Cinnamate | CymitQuimica [cymitquimica.com]

- 27. vigon.com [vigon.com]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 29. fishersci.co.uk [fishersci.co.uk]

- 30. cdhfinechemical.com [cdhfinechemical.com]

- 31. indenta.com [indenta.com]

The Natural Abundance of Ethyl Cinnamate: A Technical Guide for Researchers

Abstract

Ethyl cinnamate (B1238496) (ethyl (2E)-3-phenylprop-2-enoate) is an aromatic ester naturally occurring in a variety of plant species. Valued for its characteristic sweet, fruity, and balsamic aroma, it is a significant component in many essential oils, fragrances, and flavor profiles. Beyond its sensory attributes, ethyl cinnamate and its derivatives, such as ethyl p-methoxycinnamate, have garnered scientific interest for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. This technical guide provides a comprehensive overview of the primary natural sources of ethyl cinnamate, quantitative data on its occurrence, detailed protocols for its extraction and analysis, and an outline of its biosynthetic pathway. This document is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

Ethyl cinnamate is distributed across the plant kingdom, found in rhizomes, barks, fruits, and other plant tissues. Its presence is most pronounced in the essential oils of specific aromatic plants.

Primary Botanical Sources

The most significant and commercially relevant natural source of ethyl cinnamate and its derivatives is the rhizome of Kaempferia galanga L. , a member of the Zingiberaceae (ginger) family.[1][2] Commonly known as kencur, aromatic ginger, or galangal, its essential oil is exceptionally rich in this compound.[3][4]

Another well-known source is the Cinnamomum genus , from which cinnamon is derived. Ethyl cinnamate is a constituent of the essential oil extracted from the bark and leaves of species like Cinnamomum cassia and Cinnamomum verum.[5][6][7]

Other reported plant sources include:

-

Mandragora autumnalis[8]

-

Artemisia judaica (contains the (Z)-isomer)

-

Storax (Soviet Union balsam), an oleoresin from Liquidambar species[9]

Occurrence in Fruits and Other Edibles

Ethyl cinnamate contributes to the flavor and aroma profile of numerous fruits and food products. While typically present at lower concentrations than in the aforementioned essential oils, it is a key aromatic molecule in:

-

Fruits: Strawberries, plums, cherries, passion fruit, guavas, pears, and various berries.[5][10]

-

Beverages & Foods: It has also been identified in cocoa and beer.

Quantitative Data

The concentration of ethyl cinnamate varies significantly based on the plant species, cultivar, geographical origin, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of Ethyl Cinnamate in Kaempferia galanga Essential Oil

| Plant Part | Extraction Method | Relative Concentration (%) | Reference |

| Rhizome | Hydrodistillation | 19.50% | [3][11] |

| Minirhizome | Not Specified (Oil) | 39.42% | [4] |

| Microrhizome | Not Specified (Oil) | 9.16% - 9.21% | [4] |

| Rhizome | Steam Distillation | 29.48% | [12] |

| Mother Rhizome | Not Specified (Oil) | 0.79% | [4] |

Table 2: Concentration of Ethyl p-Methoxycinnamate (a major derivative) in Kaempferia galanga

| Plant Part | Extraction Method | Relative Concentration (%) | Reference |

| Rhizome | GC/MS of Essential Oil | 66.39% | [2] |

| Rhizome | Hydrodistillation | 32.01% | [3][11] |

| Microrhizome | Not Specified (Oil) | 58.09% | [4] |

| Minirhizome | Not Specified (Oil) | 31.24% | [4] |

| Rhizome | Steam Distillation | 18.42% | [12] |

| Mother Rhizome | Not Specified (Oil) | 2.13% | [4] |

Table 3: Concentration of Ethyl Cinnamate in Other Sources

| Source | Plant Part / Type | Relative Concentration (%) | Reference |

| Cinnamomum cassia | Not Specified | 0.19% | [5] |

| Salvia officinalis (Sage) | Not Specified | 0.46% | [5] |

Biosynthesis of Ethyl Cinnamate

Ethyl cinnamate is a phenylpropanoid, derived from the aromatic amino acid L-phenylalanine. The biosynthesis involves two primary stages: the formation of the cinnamic acid precursor followed by its esterification.

-

Phenylpropanoid Pathway (Cinnamic Acid Formation): The process begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. This is the gateway to the entire phenylpropanoid network in plants.[13][14]

-

Esterification: The final step is the esterification of trans-cinnamic acid with ethanol (B145695). In plants, this reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[15][16] These enzymes utilize an acyl-CoA intermediate or catalyze the direct condensation to form the ester.

Experimental Protocols

The isolation and quantification of ethyl cinnamate from natural sources involve extraction from the plant matrix followed by analytical separation and detection.

Extraction Methodologies

The choice of extraction method depends on the plant material, the scale of extraction, and the desired purity of the final product.

Protocol 4.1.1: Hydrodistillation for Essential Oil Extraction from K. galanga

This is a common laboratory and industrial method for extracting volatile compounds.

-

Sample Preparation: Fresh or dried rhizomes of K. galanga are thoroughly washed and sliced or pulverized to increase the surface area for extraction.

-

Apparatus Setup: The plant material is placed in a round-bottom flask with distilled water (e.g., a 1:5 w/v ratio).[17] The flask is connected to a Clevenger-type apparatus.

-

Distillation: The water is heated to boiling. The resulting steam ruptures the plant's oil glands, releasing the volatile essential oil. The mixture of steam and oil vapor travels to the condenser.

-

Condensation & Separation: The vapor is cooled and condensed back into a liquid. In the separator part of the Clevenger apparatus, the less dense essential oil naturally separates from the aqueous layer (hydrosol).

-

Collection: The essential oil layer, containing ethyl cinnamate, is collected. The process is typically run for several hours (e.g., 3-8 hours) to ensure complete extraction.[17]

-

Drying: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and then stored in a sealed, dark vial at low temperature (e.g., 4°C).

Protocol 4.1.2: Solvent Extraction (Maceration) from K. galanga

This method is suitable for extracting a broader range of compounds, including semi-volatiles.

-

Sample Preparation: Air-dried and powdered rhizomes are used.

-

Extraction: The powdered material (e.g., 100 g) is submerged in a suitable organic solvent, such as n-hexane or ethanol (e.g., 150 mL), in a sealed container.[18][19]

-

Maceration: The mixture is allowed to stand at room temperature for an extended period (e.g., 24-72 hours), often with periodic agitation to enhance extraction efficiency.[20]

-

Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract (miscella). The process may be repeated with fresh solvent to maximize yield.

-

Solvent Removal: The solvent is removed from the combined filtrates using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-45°C) to yield the crude extract.[20]

-

Purification (Optional): The resulting crude extract can be further purified by crystallization or column chromatography to isolate pure ethyl (p-methoxy)cinnamate.[18]

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile components like ethyl cinnamate in complex extracts.

Protocol 4.2.1: GC-MS Analysis of Essential Oil

-

Sample Preparation: The essential oil extract is diluted in a volatile solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for absolute quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A common setup includes an Agilent GC-MS system or equivalent.

-

Chromatographic Separation:

-

Column: A non-polar or semi-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), is typically used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split or splitless mode. The injector temperature is set high to ensure volatilization (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) ionization is used, typically at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range (e.g., m/z 40-550).

-

Interface Temperature: The transfer line temperature is maintained at a high temperature (e.g., 280°C) to prevent condensation.

-

-

Compound Identification & Quantification:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by matching their spectra against established libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is calculated by integrating the peak area from the total ion chromatogram (TIC) and expressing it as a percentage of the total integrated area.

-

Conclusion

Ethyl cinnamate is a naturally abundant ester with significant importance in the flavor, fragrance, and pharmaceutical industries. Kaempferia galanga stands out as the most prominent natural source, containing exceptionally high concentrations of ethyl cinnamate and its p-methoxy derivative in its essential oil. Various fruits and Cinnamomum species also contribute to its natural occurrence. Its biosynthesis follows the well-established phenylpropanoid pathway, culminating in an esterification step likely catalyzed by an alcohol acyltransferase. Standardized extraction techniques, particularly hydrodistillation, coupled with robust analytical methods like GC-MS, are essential for the accurate quantification and quality control of this valuable natural compound. This guide provides the foundational technical information required for researchers to explore, isolate, and utilize ethyl cinnamate from its natural sources.

References

- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

- 2. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. Showing Compound Ethyl cinnamate (FDB012002) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for Ethyl cinnamate (HMDB0033834) [hmdb.ca]

- 7. foreverest.net [foreverest.net]

- 8. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 10. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]

- 11. Frontiers | Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamic Acid Increases Lignin Production and Inhibits Soybean Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger [frontiersin.org]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 17. science.utm.my [science.utm.my]

- 18. pubs.aip.org [pubs.aip.org]

- 19. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 20. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Ethyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol, is a naturally occurring compound found in the essential oil of cinnamon and other plants.[1] Traditionally recognized for its characteristic fruity and balsamic odor, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning it as a molecule of significant interest for pharmaceutical and therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core biological activities of ethyl cinnamate, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further research and drug development endeavors. Ethyl cinnamate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[3][4]

Anti-inflammatory Activity

Ethyl cinnamate and its derivatives, particularly ethyl-p-methoxycinnamate (EPMC), have demonstrated significant anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and pathways.

Mechanism of Action

The anti-inflammatory effects of ethyl cinnamate derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. EPMC has been shown to non-selectively inhibit both COX-1 and COX-2, with a more pronounced effect on COX-2.[5] Beyond COX inhibition, EPMC also suppresses the synthesis of crucial pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[6][7] This dual action on both the enzymatic and cytokine-mediated inflammatory pathways highlights its potential as a potent anti-inflammatory agent.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target | IC50 / Inhibition | Reference |

| Ethyl-p-methoxycinnamate (EPMC) | In vitro | COX-1 | 1.12 µM | [5] |

| Ethyl-p-methoxycinnamate (EPMC) | In vitro | COX-2 | 0.83 µM | [5] |

| Indomethacin (Standard) | In vitro | COX-1 | 0.33 µM | [5] |

| Indomethacin (Standard) | In vitro | COX-2 | 0.51 µM | [5] |

| Ethyl-p-methoxycinnamate (EPMC) | In vivo (Cotton Pellet Granuloma) | Granuloma Tissue Formation | 38.98% inhibition at 200 mg/kg | |

| Ethyl-p-methoxycinnamate (EPMC) | In vivo (Cotton Pellet Granuloma) | Granuloma Tissue Formation | 44.21% inhibition at 400 mg/kg | |

| Ethyl-p-methoxycinnamate (EPMC) | In vivo (Cotton Pellet Granuloma) | Granuloma Tissue Formation | 51.65% inhibition at 800 mg/kg |

Experimental Protocol: Cotton Pellet-Induced Granuloma Assay

This in vivo model is used to evaluate the chronic anti-inflammatory activity of a compound.

Workflow for Cotton Pellet-Induced Granuloma Assay

Caption: Workflow for the cotton pellet-induced granuloma assay.

Methodology

-

Preparation: Sterilized cotton pellets (weighing approximately 10±1 mg) are prepared.[8]

-

Implantation: Under light anesthesia, four pellets are subcutaneously implanted into the ventral region of each rat, with two on each side.[8]

-

Treatment: The test compound (ethyl cinnamate derivative) and a vehicle control are administered orally to the respective groups of rats for seven consecutive days, starting from the day of pellet implantation.[8]

-

Dissection and Measurement: On the eighth day, the animals are euthanized. The cotton pellets, along with the surrounding granulomatous tissue, are carefully dissected and freed from any extraneous tissue.[8]

-

Data Analysis: The wet weight of the pellets is recorded immediately. Subsequently, the pellets are dried in an incubator at 60°C until a constant dry weight is achieved.[8] The amount of exudate is determined by the difference between the wet and dry weights. The weight of the granulomatous tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage of inhibition of both exudate and granuloma formation is then calculated relative to the control group.[8]

Anticancer Activity

Ethyl cinnamate has demonstrated promising anticancer properties, primarily through the induction of apoptosis and the inhibition of angiogenesis.[2]

Mechanism of Action: Anti-angiogenesis

A key mechanism of ethyl cinnamate's antitumor effect is its ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] Ethyl cinnamate has been shown to suppress the phosphorylation of VEGFR2 and its downstream signaling components. This disruption of the VEGFR2 cascade inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in angiogenesis.

VEGFR2 Signaling Pathway Inhibition by Ethyl Cinnamate

Caption: Inhibition of the VEGFR2 signaling pathway by ethyl cinnamate.

Mechanism of Action: Apoptosis Induction

In addition to its anti-angiogenic effects, ethyl cinnamate can directly induce apoptosis in cancer cells. Studies on various cancer cell lines have shown that treatment with ethyl cinnamate leads to an increase in apoptotic cell populations.[9]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| Ethyl-p-methoxycinnamate (EPMC) | Cholangiocarcinoma (CL-6) | MTT | 245.5 µg/mL | [9] |

| Ethyl-p-methoxycinnamate (EPMC) | Colon Cancer (Caco-2) | MTT | 347.0 µg/mL | [9] |

| Ethyl Cinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT (Anti-proliferative) | 160 µg/mL | [10] |

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing early and late apoptosis.

Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere. They are then treated with various concentrations of ethyl cinnamate for a specified period (e.g., 24 or 48 hours).[5]

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Cells are detached using a gentle method (e.g., trypsin-EDTA) and then centrifuged.[5]

-

Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS) to remove any residual medium.[5]

-

Staining: The washed cells are resuspended in a 1X binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[5]

-

Incubation: The cells are incubated at room temperature in the dark for approximately 15-20 minutes.[5]

-

Flow Cytometry: After incubation, an additional volume of 1X binding buffer is added, and the samples are analyzed on a flow cytometer.[5] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

Antimicrobial Activity

Ethyl cinnamate and other cinnamate esters exhibit a broad spectrum of antimicrobial activity against various fungi and bacteria.[11]

Mechanism of Action

The antimicrobial action of cinnamate esters is linked to their lipophilicity, which allows them to penetrate microbial cell membranes more effectively than cinnamic acid itself.[10] Once inside the cell, they are thought to disrupt essential cellular processes, potentially including enzyme inhibition and interference with cell division.[10]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µM) | Reference |

| Ethyl Cinnamate | Candida albicans ATCC-76485 | 726.36 | [11] |

| Ethyl Cinnamate | Candida tropicalis ATCC-13803 | 726.36 | [11] |

| Ethyl Cinnamate | Candida glabrata ATCC-90030 | 726.36 | [11] |

| Methyl Cinnamate | Candida albicans ATCC-76485 | 789.19 | [11] |

| Butyl Cinnamate | Candida albicans ATCC-76485 | 626.62 | [11] |

| Ethyl Cinnamate | Aspergillus niger | 61 | |

| Ethyl Cinnamate | Bacillus subtilis | 203 | |

| Ethyl Cinnamate | Escherichia coli | 203 | |

| Ethyl Cinnamate | Staphylococcus aureus | 252 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution method for MIC determination.

Methodology

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[6]

-

Serial Dilution: A two-fold serial dilution of ethyl cinnamate is performed in a 96-well microtiter plate containing the appropriate broth.[6]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control with broth only) are included.[6]

-

Incubation: The plate is incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria).[6]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of ethyl cinnamate that completely inhibits visible microbial growth.[6]

Antioxidant Activity

Ethyl cinnamate exhibits moderate antioxidant activity, which is attributed to its ability to scavenge free radicals.

Mechanism of Action

The antioxidant capacity of ethyl cinnamate is due to its chemical structure, which can donate a hydrogen atom to stabilize free radicals. Its lipophilic nature may enhance its ability to protect lipid membranes from oxidative damage.[12]

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

| Ethyl Cinnamate (synthesized) | DPPH | 0.64 | [12] |

| Cinnamic Acid | DPPH | 1.2 | [12] |

| Vitamin C (Standard) | DPPH | 0.34 | [12] |

| Ethyl-p-methoxycinnamate (EPMC) | DPPH | >1000 ppm | [13][14] |

| p-methoxycinnamic acid (hydrolyzed EPMC) | DPPH | 518.58 ppm | [13][14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at 517 nm.[13]

-

Reaction Mixture: Various concentrations of the test compound (ethyl cinnamate) are mixed with the DPPH solution.[13]

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.[13]

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Larvicidal and Insecticidal Activity

Ethyl cinnamate and its derivatives have shown significant larvicidal activity, particularly against mosquito larvae like Aedes aegypti, the vector for several viral diseases.[13]

Mechanism of Action

The larvicidal action of cinnamate derivatives is thought to be associated with the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[15]

Quantitative Data: Larvicidal Activity

| Compound | Species | LC50 | Reference |

| Ethyl Cinnamate | Aedes aegypti | 0.74 mM | [13][16] |

| Methyl Cinnamate | Aedes aegypti | 35.4 µg/mL | [17] |

| p-chlorocinnamate | Aedes aegypti | 8.3 µg/mL | [15] |

| Butyl Cinnamate | Aedes aegypti | 0.21 mM | [13][16] |

| Pentyl Cinnamate | Aedes aegypti | 0.17 mM | [13][16] |

Experimental Protocol: Mosquito Larvicidal Bioassay

This assay evaluates the toxicity of a compound against mosquito larvae.

Methodology

-

Larvae Rearing: Fourth-instar larvae of Aedes aegypti are used for the bioassay.

-

Preparation of Test Solutions: Various concentrations of ethyl cinnamate are prepared in a suitable solvent (e.g., ethanol) and then diluted in water.

-

Exposure: Groups of larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group with the solvent and water is also included.

-

Mortality Assessment: After a 24-hour exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentration (LC50), which is the concentration that causes 50% mortality in the larval population.

Conclusion

Ethyl cinnamate is a promising natural compound with a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and larvicidal effects. Its multifaceted mechanisms of action, particularly the inhibition of the VEGFR2 signaling pathway in angiogenesis and the suppression of pro-inflammatory mediators, make it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of ethyl cinnamate and its derivatives.

References

- 1. Evaluation of Antiinflammatory Activity of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. asianjpr.com [asianjpr.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Larvicidal activity and in silico studies of cinnamic acid derivatives against Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl cinnamate (B1238496) in various solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility of active pharmaceutical ingredients and excipients is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility of Ethyl Cinnamate

The solubility of ethyl cinnamate has been reported in a variety of organic solvents. While it is known to be miscible with alcohols and ether, and insoluble in water, quantitative data provides more precise insights for formulation and process development.[1][2][3][4][5] An estimated water solubility at 25°C is 160.6 mg/L.[6]

The following table summarizes the available quantitative solubility data for ethyl cinnamate in several organic solvents at 25°C.

| Solvent | Solubility (g/L) at 25°C[7] |

| Acetone | 734.73 |

| Acetonitrile | 501.91 |

| n-Butanol | 169.53 |

| Cyclohexanone | 588.1 |

| Dichloromethane | 1625.94 |

| 1,4-Dioxane | 687.44 |

| DMF | 1524.61 |

| Ethanol | 294.52 |

| Ethyl Acetate | 483.03 |

| Isobutanol | 111.09 |

| Isopropyl Acetate | 222.75 |

| Isopropanol | 125.74 |

| Methanol | 381.86 |

| Methyl Acetate | 434.56 |

| n-Propanol | 192.84 |

| Propylene Glycol | 84.27 |

| Toluene | 237.39 |

| Water | 0.16 |

Ethyl cinnamate is also reported to be soluble in chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO).[1][8] One source indicates a solubility of 1 mL in 5 mL of 70% ethanol.[9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial applications. The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like ethyl cinnamate in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[10][11][12][13]

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl cinnamate to a series of vials, each containing a known volume of the desired solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved ethyl cinnamate to separate.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets of the solute.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of ethyl cinnamate in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[14][15][16][17] A pre-established calibration curve of ethyl cinnamate in the same solvent should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of ethyl cinnamate in the solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly when the solute is non-volatile.[18][19][20][21][22]

Principle: A known volume or weight of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatic water bath

-

Vials or flasks with airtight seals

-

Analytical balance

-

Evaporating dish or weighing boat

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of ethyl cinnamate in the chosen solvent as described in the isothermal shake-flask method (Section 2.1, step 1).

-

-

Sample Collection and Weighing:

-

After equilibration and phase separation, carefully transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing any degradation or evaporation of the ethyl cinnamate. The temperature should be well below the boiling point of ethyl cinnamate (271 °C). A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate solvent removal.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried ethyl cinnamate on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated by dividing the mass of the dried ethyl cinnamate by the initial volume or mass of the saturated solution taken.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of ethyl cinnamate using the isothermal shake-flask method followed by HPLC analysis.

References

- 1. Ethyl cinnamate | 103-36-6 [chemicalbook.com]

- 2. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 103-36-6: Ethyl cinnamate | CymitQuimica [cymitquimica.com]

- 6. Human Metabolome Database: Showing metabocard for Ethyl cinnamate (HMDB0033834) [hmdb.ca]

- 7. scent.vn [scent.vn]

- 8. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]

- 9. 肉桂酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. investigacion.unirioja.es [investigacion.unirioja.es]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. pharmacyjournal.info [pharmacyjournal.info]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

An In-depth Technical Guide to the Properties of Trans-ethyl Cinnamate and Cis-ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol (B145695), exists as two geometric isomers: trans-ethyl cinnamate and cis-ethyl cinnamate. These isomers, while structurally similar, exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of the core properties of trans- and cis-ethyl cinnamate, presenting quantitative data in structured tables, detailing experimental protocols for their synthesis and characterization, and visualizing key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

The trans and cis isomers of ethyl cinnamate display notable differences in their physical and spectroscopic properties, which are crucial for their identification, separation, and application. The trans isomer is generally more stable and thus more commonly encountered and characterized.

Physical Properties

The physical properties of the two isomers are summarized in the table below. The data for cis-ethyl cinnamate is less abundant in the literature, with some values being estimates.